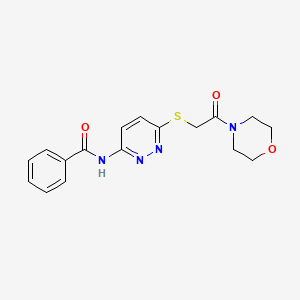

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide

Description

N-(6-((2-Morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic benzamide derivative featuring a pyridazin-3-yl core substituted with a 2-morpholino-2-oxoethylthio group at the 6-position. The benzamide moiety is attached via the pyridazine nitrogen, creating a hybrid structure that combines a heterocyclic scaffold (pyridazine) with a morpholine-based side chain.

Properties

IUPAC Name |

N-[6-(2-morpholin-4-yl-2-oxoethyl)sulfanylpyridazin-3-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3S/c22-16(21-8-10-24-11-9-21)12-25-15-7-6-14(19-20-15)18-17(23)13-4-2-1-3-5-13/h1-7H,8-12H2,(H,18,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPLLIUSQZPOCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves multiple steps, typically starting with the preparation of the pyridazine ring. The synthetic route may include the following steps:

Formation of the Pyridazine Ring: This can be achieved through the reaction of appropriate hydrazine derivatives with diketones or other suitable precursors under controlled conditions.

Introduction of the Morpholino Group: The morpholino group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyridazine ring is replaced by the morpholino group.

Attachment of the Benzamide Moiety: The final step involves the coupling of the pyridazine derivative with benzoyl chloride or a similar reagent to form the benzamide moiety.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the carbonyl groups to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups on the molecule.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound can be used in studies involving enzyme inhibition, protein-ligand interactions, and cellular assays.

Industry: The compound may be used in the development of new materials, such as polymers or coatings, with specific properties.

Mechanism of Action

The mechanism of action of N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Comparison with Similar Compounds

The following table and discussion highlight key structural and functional differences between N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide and related benzamide derivatives described in the evidence:

Table 1: Structural and Functional Comparison of Benzamide Derivatives

Structural Analysis

Pyridazine vs. Pyridine/Benzene Cores

The target compound’s pyridazine ring (a six-membered di-aza heterocycle) distinguishes it from analogs with pyridine (e.g., Compound 15) or benzene cores. Pyridazine derivatives are known for their electron-deficient nature, which can enhance binding to ATP pockets in kinases or other enzymes . In contrast, pyridine-based analogs (e.g., Compound 15) may exhibit different electronic profiles, affecting target selectivity.

Morpholino Side Chain

The 2-morpholino-2-oxoethylthio group in the target compound is unique compared to nitrobenzofurazan (–2) or thienylmethylthio () substituents. Morpholine is a saturated heterocycle with high polarity, often used to improve solubility and pharmacokinetic properties. For example, in compound B4 (), the morpholine moiety contributed to superior antioxidant activity (% inhibition: 86.7) compared to piperidine analogs . This suggests the target compound’s morpholino group may similarly enhance bioavailability or target engagement.

Thioether Linkers

The thioether (–S–) linkage is a common feature in the listed compounds, facilitating stable attachment of substituents.

Biological Activity

N-(6-((2-morpholino-2-oxoethyl)thio)pyridazin-3-yl)benzamide is a synthetic organic compound notable for its unique structural features, including a pyridazine ring, a morpholino group, and a benzamide moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of diabetes treatment and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C17H18N4O3S, with a molecular weight of 358.42 g/mol. The compound's structure can be broken down as follows:

| Component | Description |

|---|---|

| Pyridazine Ring | A six-membered aromatic ring containing two nitrogen atoms. |

| Morpholino Group | A morpholine ring that contributes to the compound's solubility and biological activity. |

| Benzamide Moiety | An aromatic amide that may enhance the compound's interaction with biological targets. |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It is hypothesized that the compound may inhibit enzyme activity by binding to active sites or allosteric sites, thereby preventing substrate binding or catalysis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules.

Antidiabetic Potential

Recent studies have highlighted the potential of compounds similar to this compound in protecting pancreatic β-cells from endoplasmic reticulum (ER) stress-induced dysfunction, which is crucial in diabetes development. For instance, research indicates that derivatives of benzamide scaffolds can exhibit β-cell protective activity against ER stress, with some compounds demonstrating maximal activity at low concentrations (e.g., EC50 at 0.1 ± 0.01 μM) .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the benzamide scaffold can significantly influence biological activity. For example, certain derivatives with modifications on the morpholino group or the benzoyl moiety were found to enhance β-cell protection. The introduction of different substituents yielded varying degrees of efficacy, indicating that fine-tuning the chemical structure can optimize therapeutic outcomes .

Case Studies

- Pancreatic β-cell Protection : A study exploring various benzamide analogs identified a novel scaffold capable of protecting β-cells from ER stress-induced death. This scaffold exhibited improved potency and solubility compared to previous compounds, suggesting a promising avenue for diabetes treatment .

- Anticonvulsant Activity : While not directly related to this compound, related compounds have shown significant anticonvulsant properties in various models, emphasizing the diverse biological potential of morpholino-containing heterocycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.